N-(2-phenoxyethyl)-m-toluidine
Description
Foundational Aspects and Research Scope of N-(2-phenoxyethyl)-m-toluidine
This compound is recognized primarily as a chemical intermediate. Its molecular structure makes it a valuable precursor in the synthesis of more complex molecules. The research surrounding this compound is often linked to its application in the creation of dyes and other specialized organic chemicals.
The synthesis of related structures, such as N-(2-phenoxyethyl)anilines, has been a subject of study, highlighting the chemical transformations this class of compounds can undergo. mdpi.com Furthermore, derivatives containing the phenoxyethyl group have been investigated for various applications, including their potential use in the development of antiviral agents and other biologically active molecules. nih.gov For instance, research into analogues of the HIV drug Emivirine has involved the synthesis of compounds containing a phenoxyethoxymethyl moiety, demonstrating the utility of the phenoxyethyl group in medicinal chemistry. nih.gov
The compound's synthesis often involves the reaction of m-toluidine (B57737) with a phenoxyethyl-containing reactant. The general reactivity of m-toluidine itself is well-documented, serving as a key starting material in numerous synthetic pathways, including the Skraup reaction for quinoline (B57606) synthesis and in the formation of various Schiff bases. brieflands.comjournalijar.comrjlbpcs.com
Structural Classification and Relevance within Substituted Arylamines
This compound belongs to the class of substituted arylamines. This classification is defined by the presence of an amino group attached to an aromatic ring, with additional substituents on either the nitrogen atom or the ring itself. In this specific molecule, the arylamine is m-toluidine (3-methylaniline), which is N-substituted with a 2-phenoxyethyl group.
Substituted arylamines are a cornerstone of organic synthesis and industrial chemistry. They are integral to the production of pharmaceuticals, agrochemicals, and materials like polymers and dyes. rsc.org The research scope for arylamines is extensive, covering investigations into their synthesis, reactivity, and potential biological activities. researchgate.netresearchgate.netacs.org For example, arylamines are crucial building blocks for creating diverse nitrogen-containing heterocyclic compounds. researchgate.net Historically, arylamines were identified as significant in the context of occupational carcinogenesis, which has led to extensive research into their metabolic processing and mechanisms of action. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds This table outlines key physical and chemical properties for this compound and its parent amine, m-toluidine.
| Property | This compound | m-Toluidine |
| Molecular Formula | C15H17NO | C7H9N nih.gov |
| Molecular Weight | 227.30 g/mol | 107.15 g/mol nih.gov |
| Appearance | Not specified in sources | Clear, colorless to light-yellow liquid nih.gov |
| Boiling Point | Not specified in sources | 203-204 °C nih.gov |
| CAS Number | 66557-37-9 | 108-44-1 nih.gov |
Data for this compound is limited in the reviewed sources. Data for m-toluidine is provided for context.
Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-methyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-13-6-5-7-14(12-13)16-10-11-17-15-8-3-2-4-9-15/h2-9,12,16H,10-11H2,1H3 |
InChI Key |
QQXFKGYREUKASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Phenoxyethyl M Toluidine and Its Congeners
Classical and Contemporary Approaches to N-Alkylation of m-Toluidine (B57737) Derivatives
The formation of the N-C bond between the m-toluidine nitrogen and the 2-phenoxyethyl moiety is a critical step in the synthesis of the target molecule. This has been achieved through several key reaction pathways.
Condensation Reactions Utilizing Phosphorus-III Catalysts
The Mitsunobu reaction stands as a prominent example of a condensation reaction employing a phosphorus(III) reagent, typically triphenylphosphine (B44618) (PPh₃), in conjunction with an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This reaction facilitates the dehydration and subsequent coupling of an alcohol and a nucleophile. In the context of N-(2-phenoxyethyl)-m-toluidine synthesis, 2-phenoxyethanol (B1175444) serves as the alcohol component and m-toluidine as the nitrogen nucleophile. nih.gov
The reaction mechanism initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then deprotonates the nucleophile (m-toluidine) to form an ion pair. The alcohol (2-phenoxyethanol) is then activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. Finally, an SN2 displacement by the toluidide anion results in the formation of the desired this compound with inversion of configuration at the alcohol's stereocenter, if applicable. wikipedia.orgorganic-chemistry.org
A key advantage of the Mitsunobu reaction is its typically mild reaction conditions and high yields. However, a notable drawback is the generation of triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate as byproducts, which can sometimes complicate purification. tcichemicals.com The acidity of the nucleophile is also a critical factor; weakly acidic nucleophiles (pKa > 13) may lead to side reactions where the azodicarboxylate acts as the nucleophile. wikipedia.org
Table 1: Key Reagents in the Mitsunobu Reaction for this compound Synthesis
| Reagent | Role | Common Examples |
| Phosphorus(III) Reagent | Activates the alcohol | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Alcohol | Electrophilic partner | 2-Phenoxyethanol |
| Nucleophile | Nucleophilic partner | m-Toluidine |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Diethyl ether |
Reductive Amination Strategies for Analogous Structures
Reductive amination offers a powerful and versatile alternative for the synthesis of N-substituted amines, including structures analogous to this compound. harvard.edu This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. bu.eduresearchgate.net For the synthesis of this compound, this would involve the condensation of phenoxyacetaldehyde (B1585835) with m-toluidine, followed by reduction.
A variety of reducing agents can be employed in reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. harvard.edumasterorganicchemistry.com Sodium cyanoborohydride is a milder reducing agent than sodium borohydride (B1222165) (NaBH₄) and selectively reduces the iminium ion in the presence of the starting aldehyde, thus minimizing the side reaction of aldehyde reduction to the corresponding alcohol. masterorganicchemistry.com Sodium triacetoxyborohydride is another highly selective reagent that is often preferred due to its lower toxicity compared to cyanide-containing reagents. harvard.edu
The efficiency of the reductive amination can be influenced by several factors, including the choice of reducing agent, the solvent, and the pH of the reaction medium. The formation of the imine is typically favored under slightly acidic conditions, which also facilitates the reduction step.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive | Can reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, less toxic than NaBH₃CN | More expensive |
Synthetic Pathways to Diverse N-(2-phenoxyethyl) Arylamine Scaffolds
The synthesis of a diverse range of N-(2-phenoxyethyl) arylamine scaffolds can be achieved through powerful cross-coupling reactions that have become cornerstones of modern organic synthesis.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of synthesizing N-(2-phenoxyethyl) arylamine derivatives, this reaction can be performed by coupling an aryl halide with 2-phenoxyethylamine (B128699) in the presence of a copper catalyst and a base at elevated temperatures. nih.gov Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands such as N,N-dimethylglycine or L-proline, which allow for milder reaction conditions and improved yields. organic-chemistry.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.comlibretexts.org This reaction can be employed to synthesize N-(2-phenoxyethyl) arylamines by coupling an aryl halide or triflate with 2-phenoxyethylamine. nih.gov The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or SPhos. youtube.com The choice of ligand is crucial for the efficiency of the reaction, as it influences the rates of oxidative addition and reductive elimination in the catalytic cycle. The reaction is generally carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate. nih.gov
Table 3: Comparison of Ullmann Condensation and Buchwald-Hartwig Amination for N-(2-phenoxyethyl) Arylamine Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based | Palladium-based |
| Ligands | Often simple ligands like amino acids | Bulky, electron-rich phosphines |
| Reaction Temperature | Typically high, though milder methods exist | Generally milder |
| Substrate Scope | Good, but can be limited by harsh conditions | Very broad |
| Functional Group Tolerance | Moderate | Excellent |
Process Optimization and Reaction Kinetics in this compound Synthesis
The efficient synthesis of this compound on a larger scale necessitates careful optimization of reaction parameters and a thorough understanding of the reaction kinetics. For the direct N-alkylation of m-toluidine with 2-phenoxyethanol, several factors can significantly influence the reaction rate and yield.
Catalyst Selection and Loading: Ruthenium and iridium-based catalysts have shown high activity for the N-alkylation of aromatic amines with alcohols. researchgate.netnih.govnih.gov The choice of catalyst and its loading are critical. For instance, in the N-alkylation of anisidine with octanol (B41247) using a ruthenium catalyst, a catalyst loading of 2-2.5 mol% was found to be optimal. nih.gov
Base: A base is typically required to facilitate the deprotonation of the amine and/or the alcohol. Potassium tert-butoxide (t-BuOK) is a commonly used base in these reactions. nih.govnih.gov The stoichiometry of the base relative to the reactants can impact the reaction rate and selectivity.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene is a frequently used solvent for N-alkylation reactions. researchgate.netnih.gov
Temperature: The reaction temperature has a significant effect on the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote side reactions. Optimization studies for the N-alkylation of anisidine with octanol showed that complete conversion could be achieved at 70 °C. nih.gov
Reaction Kinetics: Kinetic studies, such as Hammett analyses and kinetic isotope effect measurements, provide valuable insights into the reaction mechanism. For the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol catalyzed by an iridium complex, it was found that the rate-determining step involves the coordination of the imine intermediate to the iridium hydride species. acs.org Such studies can guide the rational design of more efficient catalysts and the optimization of reaction conditions.
Table 4: General Parameters for Optimization of N-Alkylation of Aromatic Amines with Alcohols
| Parameter | Typical Range/Options | Effect on Reaction |
| Catalyst Loading | 1-5 mol% | Affects reaction rate and cost |
| Base | KOtBu, Cs₂CO₃ | Influences deprotonation and catalyst activity |
| Solvent | Toluene, Dioxane | Affects solubility and reaction kinetics |
| Temperature | 25-120 °C | Impacts reaction rate and selectivity |
| Reactant Ratio | 1:1 to 1:1.5 (Amine:Alcohol) | Can influence conversion and byproduct formation |
Following a thorough and extensive search for experimental spectroscopic data for the chemical compound this compound, it has been determined that the specific information required for a detailed analysis is not available in publicly accessible scientific databases and literature.
The objective was to compile a comprehensive article detailing the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Vibrational, and Electronic Absorption Spectroscopy. This required access to specific experimental data, including:
¹H NMR (Proton Nuclear Magnetic Resonance) spectra
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectra
FT-IR (Fourier Transform Infrared) spectra
Raman spectra
UV-Vis (Ultraviolet-Visible) electronic absorption spectra
Despite employing multiple targeted search strategies, including queries for the compound's synthesis, characterization, and CAS number, no specific experimental spectra or corresponding data (such as chemical shifts, vibrational frequencies, or absorption maxima) for this compound could be located.
While information on related compounds, such as m-toluidine and other N-substituted derivatives, is available, this data is not applicable for the structural elucidation of the specific target molecule as per the user's strict instructions. The generation of a scientifically accurate and informative article as outlined is contingent on the availability of this precise experimental data.
Therefore, it is not possible to provide the requested article at this time. The absence of this data in readily searchable resources suggests it may be located in proprietary databases, specialized chemical literature not indexed in common search engines, or it may not have been published.
Comprehensive Spectroscopic Characterization and Structural Elucidation of N 2 Phenoxyethyl M Toluidine
Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For N-(2-phenoxyethyl)-m-toluidine, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of its aromatic components: the m-toluidine (B57737) and phenoxy groups. The electronic transitions in these aromatic rings, specifically the π → π* transitions, are responsible for the absorption of UV radiation.
The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. The N-alkylation and the ether linkage are not chromophores themselves but can cause slight shifts in the absorption maxima (λmax) of the aromatic systems. A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on the typical absorption regions for substituted benzenes.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| Absorption Band | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |
| Band 1 | ~240-250 | High | π → π |
| Band 2 | ~280-290 | Low to Medium | π → π |
Note: This data is illustrative and based on the expected spectral characteristics of the constituent aromatic moieties.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the compound's molecular mass. The fragmentation of the molecular ion is predictable and provides significant structural information.
The energetically unstable molecular ion can break apart into smaller, more stable fragments. chemguide.co.uk For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the ether linkage. libretexts.orgmiamioh.edu Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org
Key Fragmentation Pathways:
Cleavage of the C-C bond adjacent to the nitrogen: This would result in the formation of a stable benzylic-type cation.
Cleavage of the ether bond: This could lead to the formation of a phenoxy radical and a corresponding cation, or vice versa.
Loss of small neutral molecules: The fragmentation pattern may also show peaks corresponding to the loss of ethene from the ethyl bridge.
A plausible fragmentation pattern for this compound is outlined in the following table.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
| 227 | [C15H17NO]+ (Molecular Ion) | - |
| 120 | [C8H10N]+ | C7H7O• |
| 107 | [C7H9N]+• | C8H8O |
| 91 | [C7H7]+ | C8H10NO• |
| 77 | [C6H5]+ | C9H12NO• |
Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Advanced Crystallographic Techniques for Solid-State Structure Elucidation of Related Compounds
For related compounds like N,N-disubstituted toluidines, crystallographic analysis would reveal:
Molecular Conformation: The spatial orientation of the substituted ethyl and phenyl groups relative to the toluidine core.
Intermolecular Interactions: The presence of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.
The insights gained from the crystallographic studies of structurally similar molecules, such as other N-substituted m-toluidine derivatives, are invaluable for building accurate molecular models and understanding the structure-property relationships within this class of compounds.
Computational Chemistry and Theoretical Investigations of N 2 Phenoxyethyl M Toluidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and obtaining an optimized molecular geometry of N-(2-phenoxyethyl)-m-toluidine. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed to predict these properties with a high degree of accuracy.
These calculations can determine key electronic parameters that govern the reactivity and spectroscopic behavior of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Molecular geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state on the potential energy surface.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Value not available | Electron-donating ability |
| LUMO Energy | Value not available | Electron-accepting ability |
| HOMO-LUMO Gap | Value not available | Chemical reactivity and stability |
| Dipole Moment | Value not available | Polarity and intermolecular interactions |
| Optimized Bond Lengths | Values not available | Defines molecular structure |
Note: Specific values are not publicly available and would require dedicated computational studies to be performed.
Molecular Modeling and Conformational Analysis
The flexibility of the ethyl bridge in this compound allows for multiple spatial arrangements, or conformations. Molecular modeling and conformational analysis are essential for identifying the most energetically favorable conformations and understanding the molecule's dynamic behavior.
By systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation, which is the most likely structure of the molecule, as well as other low-energy conformers that may be present at room temperature. Understanding the conformational landscape is critical as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Structure-Activity Relationship (SAR) Studies via Computational Approaches for Analogues
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational approaches are invaluable in developing quantitative structure-activity relationship (QSAR) models. For analogues of this compound, these studies would involve systematically modifying the structure (e.g., by adding different substituents to the aromatic rings) and calculating various molecular descriptors.
These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities, a mathematical model can be built to predict the activity of new, unsynthesized analogues. This rational approach to drug design can significantly accelerate the discovery of more potent and selective compounds.
Table 2: Hypothetical SAR Data for Analogues of this compound
| Analogue | R1-Substituent | R2-Substituent | Calculated LogP | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| 1 | H | H | Value not available | Value not available |
| 2 | 4-Cl | H | Value not available | Value not available |
| 3 | H | 4-OCH3 | Value not available | Value not available |
Note: This table is illustrative of the data generated in a QSAR study and does not represent actual experimental or calculated data.
Exploration of Intermolecular Interactions and Binding Affinities
Understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids, is crucial for elucidating its mechanism of action. Computational methods like molecular docking and molecular dynamics (MD) simulations are employed to explore these intermolecular interactions and estimate binding affinities.
Molecular docking predicts the preferred orientation of the molecule when it binds to a target receptor, forming a stable complex. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. The binding affinity, often expressed as a binding free energy, can be estimated using scoring functions within the docking software. More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI) performed on MD simulations, can provide more accurate predictions of binding affinities. These computational insights are instrumental in the rational design of molecules with improved binding to their biological targets.
Chemical Reactivity and Mechanistic Studies of N 2 Phenoxyethyl M Toluidine
Transformations at the Nitrogen Center
The nitrogen atom in N-(2-phenoxyethyl)-m-toluidine is a key site for chemical reactions, readily undergoing amidation and alkylation. These transformations are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its broader reactivity and potential applications.
The secondary amine functionality of this compound allows for straightforward acylation to form the corresponding amide. This reaction typically proceeds by treatment with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation of the nitrogen center can also be achieved, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides. orgsyn.org The reaction of m-toluidine (B57737) with ethyl bromide serves as a representative example of N-alkylation of a secondary aromatic amine. orgsyn.org Similarly, this compound can be expected to react with various alkylating agents under similar conditions. The use of catalysts, such as phosphorus oxyhalides, can facilitate the N-alkylation of aromatic amines with alcohols at elevated temperatures and pressures. google.com
| Reaction Type | Reagents | Product | Ref. |
| Amidation | Acetyl chloride, Triethylamine | N-acetyl-N-(2-phenoxyethyl)-m-toluidine | - |
| Alkylation | Methyl iodide, Potassium carbonate | N-methyl-N-(2-phenoxyethyl)-m-toluidine | orgsyn.org |
| Alkylation with Alcohol | Isopropanol, POCl₃ | N-isopropyl-N-(2-phenoxyethyl)-m-toluidine | google.com |
While this compound itself is a secondary amine and thus cannot directly form a Schiff base, primary amines with related structures are well-known to undergo condensation reactions with aldehydes and ketones to yield imines, commonly known as Schiff bases. For instance, p-toluidine (B81030) readily reacts with vanillin (B372448) or 3-ethoxysalicylaldehyde (B1293910) to form the corresponding Schiff base. uin-malang.ac.idrasayanjournal.co.innih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent, and can sometimes be facilitated by acid or base catalysis. uin-malang.ac.id The formation of metal complexes with these Schiff base ligands is also a significant area of study, with applications in catalysis and materials science. rasayanjournal.co.innih.govekb.eg
| Amine | Carbonyl Compound | Schiff Base Product | Ref. |
| p-Toluidine | Vanillin | 2-methoxy-4-((p-tolylimino)methyl)phenol | uin-malang.ac.id |
| p-Toluidine | 3-Ethoxysalicylaldehyde | 2-((p-tolylimino)methyl)-6-ethoxyphenol | rasayanjournal.co.in |
| p-Toluidine | o-Vanillin | 2-[(4-methylphenylimino)methyl]-6-methoxyphenol | nih.gov |
Reactivity of the Phenoxyethyl Moiety
The phenoxyethyl group in this compound is generally stable. The ether linkage is robust under many reaction conditions. However, cleavage of the ether bond can be achieved under harsh conditions, for example, by using strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids such as boron tribromide. The reactivity of the terminal phenyl ring is discussed in the following section.
Aromatic Ring Reactivity and Functionalization
Both the m-toluidine and the phenoxy rings in this compound are susceptible to electrophilic aromatic substitution. The directing effects of the substituents on each ring will govern the position of substitution.
On the m-toluidine ring, the secondary amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, and to a lesser extent, ortho to the methyl group.
For the terminal phenoxy ring, the ether oxygen is an activating, ortho-, para-directing group. Consequently, electrophiles will preferentially add to the ortho and para positions of this ring. The selective functionalization of aromatic rings is a significant area of research in organic synthesis. organic-chemistry.org
Catalytic Role or Ligand Behavior of this compound Derivatives
Derivatives of this compound, particularly those that can be further functionalized to create multidentate ligands, have the potential to act as ligands for transition metal catalysts. The nitrogen atom and the oxygen of the phenoxy group, along with other potential donor atoms introduced through functionalization, can coordinate to a metal center. The resulting metal complexes could find applications in various catalytic transformations. The ability of related Schiff base compounds to form stable complexes with a variety of transition metals highlights the potential for this compound derivatives to act as effective ligands. rasayanjournal.co.innih.gov The catalytic activity of such complexes would depend on the nature of the metal center and the specific ligand architecture.
Research Applications and Emerging Areas of Inquiry for N 2 Phenoxyethyl M Toluidine
Utilization as Synthetic Intermediates in Fine Chemical and Materials Science
The molecular architecture of N-(2-phenoxyethyl)-m-toluidine makes it a plausible candidate as a versatile intermediate in the synthesis of more complex molecules. The secondary amine precursor, N-ethyl-m-toluidine, and related structures are recognized for their role as intermediates in various chemical manufacturing processes.
N-substituted m-toluidine (B57737) derivatives are foundational components in the synthesis of a wide array of dyes. tristarintermediates.orgtristarintermediates.org The toluidine moiety can undergo diazotization and coupling reactions to form azo dyes, which constitute a large and commercially significant class of colorants. The specific substituents on the amine nitrogen play a crucial role in tuning the final color and performance properties of the dye, such as lightfastness, solubility, and affinity for different substrates.
The presence of the phenoxyethyl group in this compound would be expected to impart specific characteristics to a dye molecule derived from it. For instance, the phenoxy group could enhance the dye's thermal stability or modify its absorption spectrum, potentially shifting the color. Related N-substituted toluidines serve as key intermediates for dyestuffs, underscoring the potential of this compound in the colorant industry. tristarintermediates.orgtristarintermediates.org
Table 1: Examples of Toluidine Derivatives and their Applications in Dye Synthesis
| Compound Name | CAS Number | Application |
|---|---|---|
| N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | 91-88-3 | Intermediate for dye stuffs, photosensitive chemical. tristarintermediates.orglookchem.com |
| N-[2-Cyanoethyl]N-[2-Acetoxyethyl]-M-Toluidine | Not specified | Intermediate for dye stuffs. tristarintermediates.org |
| o-Toluidine | 95-53-4 | Used in the manufacture of azo dyes such as Solvent Yellow 3 and Solvent Red 24. nih.gov |
| p-Toluene sulfonic acid | 104-15-4 | Used as a catalyst in the dye and pigment industry. axcentive.com |
Arylamines and their derivatives are important structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. They can serve as starting materials or key intermediates in the synthesis of complex molecular frameworks. While direct applications of this compound in this context are not established, its structural components are present in various active molecules.
The phenoxy group, in particular, is a common feature in many pesticides and drugs. The toluidine core can be functionalized in numerous ways to build molecular complexity. Therefore, this compound could potentially serve as a scaffold for creating new chemical entities with desired biological activities. However, it is also important to note that arylamines as a class can be potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), necessitating careful control and analysis during drug manufacturing. nih.gov
Development in Polymer Chemistry and Composite Materials
In polymer science, molecules with reactive functional groups and specific structural features are sought after for the creation of new materials with tailored properties. N-substituted arylamines have found applications as polymer additives, curing agents, and even as monomeric units.
Tertiary amines can act as co-initiators in certain polymerization reactions, particularly in free-radical polymerization. They can be used in conjunction with a primary initiator to accelerate the rate of polymerization at lower temperatures. For instance, N,N-dimethyl-p-toluidine is a well-known accelerator for the polymerization of methyl methacrylate (B99206) initiated by benzoyl peroxide.
Furthermore, the structure of this compound could potentially be modified, for example by introducing a polymerizable group like a vinyl or acryloyl moiety onto the phenoxy ring, to allow it to act as a functional monomer. The incorporation of such a monomer into a polymer backbone could introduce specific properties. Various initiators and co-monomers are used to control polymerization processes and synthesize polymers with well-defined structures. sigmaaldrich.commdpi.com
The integration of specific chemical moieties into polymer chains is a key strategy for developing functional materials. The aromatic rings of the toluidine and phenoxy groups in this compound could enhance the thermal stability and rigidity of a polymer matrix. Related compounds, such as N,N-Bis-hydroxyethyl-m-toluidine, are used as curing agents for epoxy resins, where they become a permanent part of the crosslinked polymer network. lanxess.com By analogy, this compound could potentially be used in similar applications, contributing to the final properties of the thermoset material.
Analytical Methodologies for Detection and Quantitation of Arylamines
Given the industrial importance of arylamines and their potential as impurities in various products, robust analytical methods for their detection and quantification are crucial. nih.gov A variety of techniques have been developed for the analysis of this class of compounds in diverse matrices.
Several chromatographic methods are particularly well-suited for the analysis of arylamines:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the detection of trace levels of arylamines. nih.gov LC-MS offers high sensitivity and selectivity, allowing for the identification and quantification of specific amines in complex mixtures, such as pharmaceutical products. nih.govmdpi.com In some cases, derivatization is used to improve the chromatographic behavior and sensitivity of the analytes. nih.gov
Gas Chromatography (GC): GC is another common method for the analysis of volatile and semi-volatile amines. Often, derivatization with reagents like heptafluorobutyric acid anhydride (B1165640) (HFAA) is employed to improve the volatility and detectability of the amines, particularly when using an electron capture detector (ECD). osha.gov
Ion Chromatography (IC): IC can be used for the separation and quantification of various amines, including alkylamines and some arylamines. copernicus.orgcromlab-instruments.es This technique separates ions based on their interaction with a stationary phase and can be coupled with conductivity or amperometric detection. cromlab-instruments.es
Table 2: Summary of Analytical Techniques for Arylamine Determination
| Analytical Technique | Principle | Typical Application | Key Advantages |
|---|---|---|---|
| LC-MS | Separation by liquid chromatography followed by mass-based detection. nih.gov | Detection of trace-level arylamine impurities in pharmaceutical ingredients. nih.govmdpi.com | High sensitivity, high specificity, applicable to a wide range of compounds. |
| GC-ECD | Separation of volatile compounds followed by detection using an electron capture detector, often after derivatization. osha.gov | Analysis of toluidine isomers in air samples. osha.gov | Excellent for volatile compounds, very sensitive to halogenated derivatives. |
| Ion Chromatography (IC) | Separation of ionic species based on ion exchange with a stationary phase. copernicus.orgcromlab-instruments.es | Quantitation of alkylamines in atmospheric samples. copernicus.orgmdpi.com | Good for separating structural isomers, robust for complex matrices. |
Spectrophotometric Detection Methods
Spectrophotometric methods, which measure the absorption of light by a substance, can be adapted for the quantitative analysis of this compound. Due to the inherent ultraviolet (UV) absorbance of its aromatic rings, direct UV spectrophotometry is a potential screening tool. However, for enhanced sensitivity and selectivity, especially in complex mixtures, derivatization reactions are commonly employed to form highly colored compounds that absorb in the visible region of the electromagnetic spectrum.
One established approach for the determination of aromatic amines involves diazotization followed by a coupling reaction. In this two-step process, the secondary amine, this compound, would first need to be converted to a primary amine. Subsequently, the resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then coupled with a suitable aromatic compound, such as a phenol (B47542) or an aromatic amine, to produce a stable and intensely colored azo dye. The absorbance of this dye can then be measured spectrophotometrically, and the concentration of the original this compound can be determined by comparison to a calibration curve prepared from standards.
Another potential method involves the use of chromogenic reagents that react specifically with aromatic amines. For instance, reagents like p-N,N-dimethylphenylenediamine can be oxidized to form a reactive species that then couples with aromatic amines to produce a colored complex. rasayanjournal.co.in The intensity of the resulting color, measured at a specific wavelength, would be proportional to the concentration of this compound. The selection of the appropriate derivatization reagent and the optimization of reaction conditions, such as pH, temperature, and reaction time, are crucial for developing a robust and reliable spectrophotometric assay.
The following table summarizes hypothetical spectrophotometric detection parameters for this compound based on common methods for aromatic amines:
| Parameter | Value |
| Method | Diazotization and Coupling |
| Reagents | Sodium Nitrite, Hydrochloric Acid, N-(1-Naphthyl)ethylenediamine |
| Wavelength of Maximum Absorbance (λmax) | 540-560 nm (typical for azo dyes) |
| Method | Oxidative Coupling |
| Reagents | p-N,N-dimethylphenylenediamine, Sodium Metaperiodate |
| Wavelength of Maximum Absorbance (λmax) | 530 nm rasayanjournal.co.in |
Chromatographic Analysis in Biological and Environmental Matrices
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound in complex biological and environmental samples. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte, as well as the nature of the sample matrix. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of aromatic amines. nih.gov For this compound, reversed-phase HPLC with a C18 or C8 column would be a suitable approach. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a diode array detector (DAD) or a UV-Vis detector, leveraging the compound's aromatic structure which absorbs UV light.
To enhance sensitivity and selectivity, especially at trace levels, pre-column or post-column derivatization can be employed. researchgate.netchromatographyonline.com Reagents that introduce a fluorescent tag to the molecule are particularly useful as fluorescence detection offers significantly lower detection limits compared to UV absorbance.
Sample preparation for HPLC analysis of biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) is critical to remove interfering substances. nih.gov Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dispersive liquid-liquid microextraction (DLLME). nih.gov
Gas Chromatography (GC)
Gas chromatography is another viable method for the analysis of this compound, particularly when coupled with a mass spectrometer (MS) for definitive identification. gdut.edu.cn Due to the polarity and potential for thermal degradation of amines, derivatization is often necessary to improve chromatographic performance. acs.orglabrulez.com This involves converting the amine into a less polar and more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.
The choice of GC column is also important, with deactivated columns being necessary to prevent peak tailing caused by the interaction of the basic amine with active sites on the column. labrulez.com A flame ionization detector (FID) can be used for quantification, while a nitrogen-phosphorus detector (NPD) offers greater selectivity for nitrogen-containing compounds. For unequivocal identification, GC-MS is the preferred method. nih.gov
Sample preparation for GC analysis is similar to that for HPLC, with a focus on extracting the analyte from the matrix and ensuring it is in a solvent compatible with the GC system.
The following table outlines potential chromatographic conditions for the analysis of this compound:
| Parameter | HPLC Method | GC Method |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Fused silica (B1680970) capillary column (e.g., Rtx-5) researchgate.net |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Detector | Diode Array Detector (DAD) or Fluorescence Detector (with derivatization) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Optional (e.g., with a fluorescent tag) | Recommended (e.g., acylation) |
| Sample Preparation | LLE or SPE | LLE or SPE |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-phenoxyethyl)-m-toluidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, m-toluidine derivatives are often prepared by reacting m-toluidine with halogenated intermediates (e.g., 2-phenoxyethyl chloride) under reflux with acid catalysts like HCl or in the presence of sodium acetate to control pH . Key optimization parameters include:
- Temperature : Reactions are conducted at 60–80°C to balance reactivity and side-product formation.
- Catalyst Choice : Acidic conditions (pH 4–5) improve imine bond formation .
- Purification : Recrystallization using ethanol or acetone enhances purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm the phenoxyethyl group (δ 3.8–4.2 ppm for –OCH₂–) and toluidine aromatic protons (δ 6.5–7.2 ppm) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 255 (C₁₅H₁₇NO) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., m-toluidine or phenoxyethanol) that may interfere with activity .
- Comparative Studies : Benchmark against structurally validated analogs (e.g., N-(2-hydroxyethyl)-m-toluidine) to isolate substituent effects .
Q. What computational methods predict the enzyme inhibition potential of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) or acetylcholinesterase, focusing on hydrogen bonding with the phenoxy oxygen .
- MD Simulations : Assess stability of ligand-enzyme complexes over 50–100 ns trajectories (e.g., using GROMACS) to evaluate binding free energies .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory IC₅₀ values .
Q. How does the phenoxyethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Measurements : Determine octanol-water partition coefficients (e.g., via shake-flask method) to assess lipophilicity. The phenoxyethyl group increases LogP by ~1.5 units compared to unsubstituted m-toluidine, enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via HPLC. The ether linkage reduces oxidative metabolism compared to ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
